9-(3,5-dimethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one
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Overview
Description
9-(3,5-dimethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 9-(3,5-dimethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core cyclopenta[3,4]chromeno structure, followed by the introduction of the oxazin ring. Key reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the desired reactions occur selectively and efficiently.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common conditions for these reactions include controlled temperatures, specific pH levels, and the use of catalysts to increase reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of the original compound with altered functional groups.
Scientific Research Applications
Chemistry: As a model compound for studying the reactivity and properties of heterocyclic compounds.
Biology: Investigating its potential as a bioactive molecule with effects on cellular processes.
Medicine: Exploring its potential as a therapeutic agent, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.
Industry: Potential use in the development of new materials or as a precursor for more complex chemical syntheses.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 9-(3,5-dimethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one include other heterocyclic compounds with similar ring structures. These might include:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with potential anti-cancer properties.
The uniqueness of this compound lies in its specific combination of ring structures and functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C23H23NO3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C23H23NO3/c1-13-7-14(2)9-17(8-13)24-11-16-10-20-18-5-4-6-19(18)23(25)27-22(20)15(3)21(16)26-12-24/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
UPFPYHOIGCWRPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC3=CC4=C(C(=C3OC2)C)OC(=O)C5=C4CCC5)C |
Origin of Product |
United States |
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